Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride
Description
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride (CAS 42718-18-3) is a fluorinated aromatic ester hydrochloride with the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol . It is a chiral compound, with both (R)- and (S)-enantiomers reported in pharmaceutical contexts (e.g., CAS 916211-79-5 for the (R)-form) . Structurally, it features a methyl ester group, a 4-amino-2-fluorophenyl moiety, and a hydrochloride counterion. This compound serves as a critical intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly in chiral drug development . Its storage requires an inert atmosphere at 2–8°C to maintain stability .
Properties
IUPAC Name |
methyl 2-(4-amino-2-fluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)4-6-2-3-7(11)5-8(6)10;/h2-3,5H,4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWLOJYVXQZUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The principal synthetic method for Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride involves catalytic hydrogenation of methyl 2-(2-fluoro-4-nitrophenyl)acetate. This reduction converts the nitro group (-NO2) to an amino group (-NH2) while preserving the ester functionality and fluorine substitution.
Catalytic Hydrogenation Method
- Starting Material: Methyl 2-(2-fluoro-4-nitrophenyl)acetate
- Catalyst: Palladium on activated charcoal (Pd/C), typically 10% by weight
- Solvent: Ethyl acetate or methanol
- Hydrogen Source: Hydrogen gas, often supplied via balloon or bladder
- Reaction Time: 5 hours to overnight depending on conditions
- Temperature: Ambient temperature is generally sufficient
- Product: Methyl 2-(4-amino-2-fluorophenyl)acetate as hydrochloride salt upon isolation
Detailed Experimental Conditions and Yields
Stepwise Reaction Description
- In a 50 mL round-bottom flask, methyl 2-(2-fluoro-4-nitrophenyl)acetate is dissolved in the chosen solvent (ethyl acetate or methanol).
- Palladium on activated carbon catalyst is added to the solution.
- The flask is purged with hydrogen gas, either via a bladder or balloon, and the mixture is stirred at room temperature.
- After completion (monitored by TLC or HPLC), the reaction mixture is filtered to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the amino ester.
- The amino ester is then converted to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Notes on Solvent and Catalyst Selection
- Solvent: Ethyl acetate and methanol are both effective solvents for this hydrogenation. Methanol tends to dissolve both substrate and catalyst well, facilitating efficient hydrogen transfer.
- Catalyst: 10% Pd/C is preferred for its high activity and ease of removal by filtration.
- Hydrogen Source: Hydrogen gas supplied via a balloon or bladder ensures a controlled atmosphere and safety.
- Reaction Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) or mass spectrometry (MS), confirming the disappearance of the nitro group and appearance of the amino group.
Purity and Characterization
- The product is often obtained as a hydrochloride salt to enhance stability and crystallinity.
- Mass spectrometry confirms the molecular ion peak at m/z 184 (M+H)+.
- Further characterization includes NMR spectroscopy and melting point determination to ensure compound identity and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2-(2-fluoro-4-nitrophenyl)acetate |
| Catalyst | 10% Palladium on activated charcoal |
| Solvent | Ethyl acetate or methanol |
| Hydrogen Source | Hydrogen gas (balloon or bladder) |
| Reaction Time | 5 hours (ethyl acetate) to overnight (methanol) |
| Temperature | Ambient |
| Yield | 86% (ethyl acetate), Quantitative (methanol) |
| Product Form | This compound |
| Key Characterization | MS (m/z 184), NMR, HPLC purity |
Additional Considerations
- The reaction must be conducted under an inert atmosphere to prevent oxidation.
- The order of solvent addition and ensuring clear solutions during formulation is critical in downstream processing.
- Physical aids such as vortexing, ultrasound, or mild heating can assist in dissolving the compound during preparation of formulations.
- Safety precautions include handling under inert gas, protecting from moisture, and avoiding ignition sources due to hydrogen use.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (CAS 1803566-22-4)
- Molecular Formula: C₁₀H₁₂ClFNO₂
- Molecular Weight : 239.66 g/mol
- Key Differences: A methyl group is introduced at the 3-position of the phenyl ring, adjacent to the fluorine atom.
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (CAS 1135028-80-6)
2-Amino-2-(4-methylphenyl)acetic acid hydrochloride (CAS 134722-06-8)
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Key Differences: Substitutes the 2-fluoro group with a 4-methyl group and lacks the ester moiety.
Functional Group Variations
Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate Hydrochloride (CAS 1354631-33-6)
- Molecular Formula: C₁₄H₁₈ClFNO₂
- Molecular Weight : 287.76 g/mol
- Key Differences: Incorporates a piperidin-2-yl group instead of the amino group. This modification introduces basicity and conformational rigidity, making it suitable for targeting central nervous system (CNS) receptors .
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (CAS 1251923-42-8)
- Molecular Formula: C₉H₁₀ClF₂NO₂
- Molecular Weight : 237.63 g/mol
- Key Differences: Features 2,5-difluoro substitution on the phenyl ring, which increases electronegativity and may enhance metabolic stability compared to mono-fluorinated analogs .
Physicochemical and Pharmacological Comparisons
Key Research Findings
- Stereochemical Impact: The (R)-enantiomer of Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride exhibits higher binding affinity to certain GABA receptors compared to the (S)-form, highlighting the importance of chirality in drug design .
- Fluorine Effects: Fluorine at the 2-position enhances metabolic stability by resisting cytochrome P450 oxidation, a critical advantage over non-fluorinated analogs like 2-amino-2-(4-methylphenyl)acetic acid hydrochloride .
- Safety Profile : The compound’s hazard statements (H315, H319, H335) align with other hydrochlorides, emphasizing the need for proper handling to avoid skin, eye, and respiratory irritation .
Biological Activity
Methyl 2-(4-amino-2-fluorophenyl)acetate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H11ClFNO2
- Molecular Weight : 202.65 g/mol
- CAS Number : 154590-35-9
The compound features an amino group and a fluorine atom, which enhance its lipophilicity and metabolic stability. The presence of the fluorine atom at the para position of the phenyl ring is crucial for its biological activity, influencing both binding affinity and interaction with biological targets.
This compound primarily acts as a selective inhibitor of PDE4. By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels can lead to various physiological effects, including:
- Reduction of Inflammation : Increased cAMP can inhibit pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).
- Neurotransmission Modulation : Enhanced cAMP signaling may influence neurotransmitter release, affecting mood and cognitive functions.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity across various assays:
- PDE4 Inhibition : The compound has shown potent inhibition of PDE4 with IC50 values in the low micromolar range, indicating strong potential for therapeutic use in respiratory diseases.
- Anti-inflammatory Effects : In cell-based assays, it has been demonstrated to reduce the production of inflammatory mediators such as TNF-alpha and IL-6, supporting its role in treating inflammatory conditions.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis through cAMP-mediated pathways, indicating potential applications in neurodegenerative disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study involving animal models of asthma demonstrated that administration of this compound resulted in significant reductions in airway hyperresponsiveness and inflammation compared to controls.
- Another investigation into its neuroprotective effects showed that treatment with this compound improved cognitive function in models of Alzheimer’s disease by enhancing synaptic plasticity through cAMP signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(2-fluorophenyl)acetate HCl | Fluorine at ortho position | Moderate PDE4 inhibition |
| Methyl 2-amino-2-(4-chlorophenyl)acetate HCl | Chlorine instead of fluorine | Reduced anti-inflammatory effects |
| Methyl 2-amino-2-(4-bromophenyl)acetate HCl | Bromine instead of fluorine | Similar PDE4 inhibition but less stable |
The unique positioning of the fluorine atom in this compound significantly enhances its pharmacological profile compared to analogs with other halogens.
Q & A
Q. How do pH and temperature affect the compound’s stability in solution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
